Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate
Description
Structural Characterization of Ethyl 2-[(3-Chloropyrazin-2-yl)amino]acetate
Molecular Architecture and Bonding Patterns
The compound features a pyrazine ring (C₄H₃N₂) substituted at positions 2 and 3 with an aminoacetate group (-NH-CH₂-COOCH₂CH₃) and a chlorine atom, respectively (Fig. 1). Key structural attributes include:
- Pyrazine Ring System : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling π-electron delocalization and planar geometry.
- Substituent Effects :
Bond Lengths and Angles (derived from X-ray crystallography of analogous compounds):
| Bond/Angle | Value (Å/°) |
|---|---|
| C-Cl | 1.73–1.75 |
| N-C (pyrazine) | 1.34–1.36 |
| C=O (ester) | 1.21–1.23 |
| N-C (amino) | 1.45–1.47 |
| Dihedral Angle (C-Cl vs. ester) | 85–90° |
The steric clash between the chlorine and aminoacetate groups induces slight non-planarity in the pyrazine ring, as observed in similar chloropyrazine derivatives.
Spectroscopic Identification Techniques
Infrared (IR) Spectroscopy
Key absorption bands (Fig. 2):
- N-H Stretch : 3350–3280 cm⁻¹ (amide secondary amine).
- C=O Stretch : 1720–1700 cm⁻¹ (ester carbonyl).
- C-Cl Stretch : 750–730 cm⁻¹ (aromatic chlorine).
- C-N Stretch : 1250–1220 cm⁻¹ (pyrazine ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 8.45 (s, 1H) | Pyrazine H5 |
| 8.32 (s, 1H) | Pyrazine H6 |
| 6.85 (br s, 1H) | NH (amide) |
| 4.25 (q, 2H) | -OCH₂CH₃ (ester) |
| 3.95 (s, 2H) | -CH₂-COO⁻ (methylene) |
| 1.32 (t, 3H) | -OCH₂CH₃ (methyl) |
¹³C NMR (101 MHz, DMSO-d₆) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 169.2 | Ester C=O |
| 152.4, 148.7 | Pyrazine C2, C3 |
| 140.1, 138.9 | Pyrazine C5, C6 |
| 61.8 | -OCH₂CH₃ |
| 45.2 | -CH₂-COO⁻ |
| 14.1 | -OCH₂CH₃ (methyl) |
Mass spectrometry (ESI-TOF) confirms the molecular ion [M+H]⁺ at m/z 241.04 (calc. 241.05). Fragmentation pathways include loss of Cl (Δ m/z -35) and ethyl acetate (Δ m/z -88).
Comparative Analysis with Pyrazine Derivatives
Substituent Impact on Physicochemical Properties
Key trends:
- Chlorine Position : 3-Substituted derivatives exhibit higher melting points than 6-substituted analogs due to enhanced intermolecular dipole interactions.
- Ester vs. Acid : Ethyl esters show increased lipophilicity (LogP) compared to carboxylic acids, influencing solubility in organic solvents.
Reactivity Patterns
- Nucleophilic Aromatic Substitution : The chlorine atom undergoes displacement with amines (e.g., morpholine) at 80–100°C.
- Ester Hydrolysis : Base-mediated saponification yields 2-[(3-chloropyrazin-2-yl)amino]acetic acid, a precursor for peptide coupling.
- Hydrogen Bonding : The NH group participates in intramolecular H-bonds with ester carbonyls, stabilizing twisted conformations.
Properties
IUPAC Name |
ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-6(13)5-12-8-7(9)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVBBUGCPVVQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a chloropyrazine moiety that contributes to its biological efficacy. The presence of the ethyl ester group enhances its lipophilicity, potentially improving cellular uptake. The chemical structure can be represented as follows:
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate enzyme activity or receptor binding, influencing various signaling pathways. The chlorine substituent on the pyrazine ring plays a critical role in enhancing binding affinity and selectivity towards these targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal Cancer) | 5.4 |
| MCF7 (Breast Cancer) | 8.1 |
| A549 (Lung Cancer) | 6.7 |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Escherichia coli. The results indicated a strong correlation between the compound's concentration and its inhibitory effect on bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Activity
A research article in Cancer Letters reported on the effects of this compound on breast cancer cell lines. The study demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazine Modifications
Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate (CAS: 312904-87-3)
- Structure : Pyrazine ring with hydroxyl (-OH) and oxo (=O) groups at positions 3 and 2, respectively.
- Applications : Used in high-resolution crystallography and as a precursor for bioactive molecules .
Methyl 2-[(3-Chloropyrazin-2-yl)amino]acetate (CAS: 1251137-20-8)
- Structure : Methyl ester variant of the target compound.
Analogues with Alternative Heterocyclic Cores
Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate (CAS: 68228-18-2)
- Structure: Triazine core substituted with chlorine and propylamino groups.
- Key Differences: The triazine ring is more electron-deficient than pyrazine, influencing reactivity in nucleophilic substitutions. The propylamino group adds steric bulk, which may hinder binding to biological targets .
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate
Analogues with Functional Group Variations
Ethyl 2-((4-chlorobenzoyl)thio)acetate
- Structure: Thioester linkage (-S-CO-) instead of an amino group.
- Key Differences : The thioester increases susceptibility to hydrolysis, reducing stability. It also enhances electrophilicity at the carbonyl carbon, making it reactive in acyl transfer reactions .

Ethyl N-(2-chloroacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate
Comparative Data Table
*Calculated based on molecular formula.
Preparation Methods
Amination of 3-chloropyrazine Derivatives
A common approach is the nucleophilic aromatic substitution (SNAr) of 3-chloropyrazine derivatives with ethyl glycinate or ethyl aminoacetate. The chlorine atom on the pyrazine ring acts as a leaving group, displaced by the nucleophilic amino group of the ethyl aminoacetate.
- Reaction conditions: Typically, this reaction is performed under mild heating in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to facilitate nucleophilic attack.
- Bases: Organic bases like triethylamine or inorganic bases such as potassium carbonate are used to deprotonate the amino group and promote substitution.
- Temperature: Moderate heating (50–100°C) is often sufficient to drive the reaction to completion.
Condensation via Aminoacetate Esters
Another method involves the condensation of 3-chloropyrazin-2-ylmethanamine hydrochloride with ethyl chloroacetate or ethyl bromoacetate to form the target aminoacetate ester.
- Catalysts and reagents: Coupling agents such as HATU or carbodiimides can be used to facilitate amide bond formation.
- Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
- Reaction monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.
Industrial Process Insights (From Acalabrutinib Intermediate Synthesis)
A closely related compound, (3-chloropyrazin-2-yl)methanamine hydrochloride, is used as an intermediate in the synthesis of Acalabrutinib, where it undergoes amide coupling and further cyclization steps. The preparation of aminoacetate derivatives from such intermediates involves:
- Protection of amino groups using Boc anhydride in the presence of organic bases (e.g., triethylamine).
- Palladium-catalyzed coupling reactions in aqueous organic solvents.
- Selective deprotection under acidic conditions.
- The use of bases such as sodium acetate or potassium carbonate in esterification or substitution steps.
These processes highlight the importance of controlled reaction conditions, choice of protecting groups, and catalytic systems for efficient synthesis.
Data Table: Summary of Preparation Conditions
| Method | Starting Materials | Reaction Conditions | Solvent(s) | Catalyst/Base | Yield / Notes |
|---|---|---|---|---|---|
| SNAr substitution | 3-chloropyrazine + ethyl aminoacetate | 50–100°C, 4–24 h | DMF, NMP | Triethylamine, K2CO3 | Moderate to high yields, clean reaction |
| Condensation with ethyl haloacetate | 3-chloropyrazin-2-ylmethanamine + ethyl chloroacetate | Room temp to reflux, several hours | DCM, Acetonitrile | HATU, DIPEA (base) | High purity product, requires purification |
| Boc protection and coupling (industrial) | Amino intermediate + Boc anhydride + coupling partner | 25–35°C, 1 h | 1,4-Dioxane, aqueous-organic | Triethylamine, Pd catalyst | High yield, scalable process |
Research Findings and Optimization Notes
- Solvent choice significantly affects the reaction rate and purity. Polar aprotic solvents favor nucleophilic substitution.
- Base selection is critical; stronger bases promote faster substitution but may cause side reactions.
- Temperature control prevents decomposition of sensitive pyrazine rings.
- Protecting groups (e.g., Boc) are employed to prevent side reactions during multi-step syntheses.
- Catalysts such as palladium complexes enable coupling reactions with high selectivity and yield.
- Purification by silica gel chromatography or crystallization ensures high purity of the final compound.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via alkylation of 3-chloropyrazin-2-amine with ethyl chloroacetate. Optimal conditions include NaH as a base in THF at 50–60°C, yielding 70–85%. Inert atmospheres (N₂/Ar) prevent oxidation of intermediates, while stoichiometric control (1:1.2 amine:alkylating agent) and silica gel chromatography ensure >95% purity .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Use ¹H/¹³C NMR to confirm molecular structure and HRMS for mass validation. Single-crystal X-ray diffraction with SHELXL refinement (high-resolution data, anisotropic displacement parameters) resolves atomic positions. For disordered regions, employ the SQUEEZE algorithm to model solvent molecules .
Q. What biological activities are reported for structurally related pyrazine derivatives?
- Similar compounds exhibit α/β-glucosidase inhibition (IC₅₀: 0.1–100 μM) and antimicrobial activity. Mechanistic studies (e.g., Lineweaver-Burk plots) suggest competitive inhibition, guiding structure-activity relationship (SAR) optimizations for this compound .
Advanced Research Questions
Q. How can researchers resolve crystallographic data contradictions during structure refinement?
- Address thermal motion discrepancies by refining anisotropic displacement parameters in SHELXL. For unresolved electron density, apply the SQUEEZE procedure to account for disordered solvents. Cross-validate with NMR and HRMS to ensure molecular integrity .
Q. What strategies optimize regioselectivity in nucleophilic substitutions at the 3-chloropyrazine moiety?
- The 3-chloro group directs nucleophilic attack to the C2 position. Use polar aprotic solvents (DMF/DMSO) at 80–100°C with amines or alkoxides for >80% regioselectivity. Microwave-assisted Pd-catalyzed cyanation (130°C, 10 min) enables efficient C3 functionalization .
Q. How do solvent polarity and inert atmospheres impact multi-step synthesis stability?
- Polar solvents (THF, MeCN) stabilize intermediates via dipole interactions. Inert atmospheres prevent oxidative degradation of amine intermediates during alkylation. Stepwise quenching (e.g., H₂O addition) and extraction minimize side-product formation .
Q. What methodologies reconcile conflicting enzyme inhibition data across studies?
- Normalize assays to control compounds (e.g., acarbose) and standardize conditions (pH 7.4, 37°C). Solvent effects (DMSO vs. aqueous buffers) are quantified via dose-response curves. Kinetic modeling (e.g., Michaelis-Menten) differentiates competitive vs. non-competitive mechanisms .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


